Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

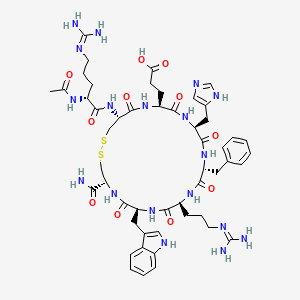

2D Structure

Properties

Molecular Formula |

C51H70N18O11S2 |

|---|---|

Molecular Weight |

1175.4 g/mol |

IUPAC Name |

3-[(4R,7S,10S,13R,16S,19S,22R)-22-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |

InChI |

InChI=1S/C51H70N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40-25-82-81-24-39(42(52)73)68-47(78)37(20-29-22-60-32-12-6-5-11-31(29)32)66-44(75)34(14-8-18-59-51(55)56)63-46(77)36(19-28-9-3-2-4-10-28)65-48(79)38(21-30-23-57-26-61-30)67-45(76)35(64-49(40)80)15-16-41(71)72/h2-6,9-12,22-23,26,33-40,60H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |

InChI Key |

UNXFCHHFXJFRRB-ZSTGMXRXSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure, Synthesis, and Activity of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cyclic octapeptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, a potent melanocortin-4 receptor (MC4R) agonist. The document details its chemical structure, a step-by-step synthesis and purification protocol, and methodologies for assessing its biological activity. Furthermore, it elucidates the complex signaling pathways activated by this peptide upon binding to the MC4R. All quantitative data are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams to facilitate understanding and replication.

Chemical Structure and Properties

Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, also known by its full chemical name Ac-d-Arg-c[Cys-Glu-His-d-Phe-Arg-Trp-Cys]-NH₂, is a synthetic cyclic octapeptide. Its structure is characterized by an acetylated N-terminal d-Arginine, a C-terminal carboxamide, and a disulfide bridge between the two Cysteine residues, which creates the cyclic core of the molecule. The core sequence "His-d-Phe-Arg-Trp" is a known pharmacophore for melanocortin receptor agonists.[1]

Table 1: Physicochemical Properties of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂

| Property | Value | Reference |

| Full Sequence | Ac-d-Arg-c[Cys-Glu-His-d-Phe-Arg-Trp-Cys]-NH₂ | [1] |

| CAS Number | 819048-44-7 | |

| Molecular Formula | C₆₀H₈₄N₁₈O₁₂S₂ | Calculated |

| Molecular Weight | 1339.54 g/mol | Calculated |

| Structure | Cyclic (Disulfide Bridge) | [1] |

Synthesis and Purification

The synthesis of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by on-resin cyclization and subsequent purification.

Experimental Protocol: Solid-Phase Peptide Synthesis and Cyclization

This protocol outlines the manual synthesis of the peptide on a rink amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-d-Arg(Pbf)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-His(Trt)-OH, Fmoc-d-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Acetylation reagent: Acetic anhydride, DIPEA in DMF

-

Cyclization reagent: Iodine (I₂) in DMF

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the peptide sequence (C-terminus to N-terminus). For each coupling cycle:

-

Dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.

-

Add DIPEA to activate the carboxyl group.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.

-

On-Resin Cyclization:

-

Selectively deprotect the trityl (Trt) protecting groups from the Cysteine residues using a mild acid treatment.

-

Wash the resin thoroughly.

-

Induce disulfide bond formation by treating the resin with a solution of iodine in DMF until a persistent yellow color is observed (approximately 1-2 hours).[2][3][4][5]

-

Wash the resin with DMF to remove excess iodine.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold diethyl ether multiple times to remove scavengers.

-

Drying: Dry the crude peptide under vacuum.

Experimental Workflow: Synthesis and Purification

Experimental Protocol: Purification and Characterization

Materials:

-

Reversed-phase C18 HPLC column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

-

Purification by RP-HPLC:

-

Dissolve the crude peptide in a minimal amount of mobile phase A.

-

Inject the solution onto a preparative C18 RP-HPLC column.[6][7][8][9]

-

Elute the peptide using a linear gradient of mobile phase B.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

-

Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final peptide as a white fluffy powder.

-

Characterization by ESI-MS: Confirm the identity of the purified peptide by determining its molecular weight using ESI-MS.[10][11][12][13] The observed mass should correspond to the calculated theoretical mass.

Biological Activity and Mechanism of Action

Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is a potent agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR) primarily expressed in the brain. Its agonistic activity at the MC4R is responsible for its observed physiological effects.

Table 2: In Vitro Activity at Melanocortin Receptors

| Receptor | Activity | Value | Reference |

| hMC4R | Binding Affinity (Ki) | 0.55 nM | [14] |

| hMC3R | Lower Affinity | - | [14] |

| hMC1R | Lower Affinity | - | [14] |

| mMC4R | Agonist Potency (EC₅₀) | 3.9 nM | [1] |

| mMC1R | Agonist Potency (EC₅₀) | 4.2 nM | [1] |

| mMC3R | Agonist Potency (EC₅₀) | 27 nM | [1] |

| mMC5R | Agonist Potency (EC₅₀) | 1.9 nM | [1] |

h: human, m: mouse

Experimental Protocol: AlphaScreen cAMP Assay

This protocol describes the determination of the peptide's agonist activity at the MC4R using a commercially available AlphaScreen cAMP assay kit.

Materials:

-

HEK293 cells stably expressing human MC4R (hMC4R).[15][16][17][18][19]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Stimulation buffer (e.g., HBSS with 0.1% BSA, 5mM HEPES, 0.5mM IBMX)

-

Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ stock solution (in DMSO)

-

AlphaScreen cAMP Assay Kit (PerkinElmer)

-

384-well white opaque microplates

-

Multimode plate reader capable of AlphaScreen detection

Procedure:

-

Cell Culture and Plating:

-

Culture the hMC4R-HEK293 cells according to standard protocols.

-

On the day of the assay, harvest the cells and resuspend them in stimulation buffer.

-

Plate the cells into a 384-well plate at a density of 5,000-10,000 cells per well.

-

-

Compound Treatment:

-

Prepare serial dilutions of the peptide in stimulation buffer.

-

Add the diluted peptide solutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., α-MSH).

-

Incubate the plate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Data Acquisition and Analysis:

-

Read the plate on a compatible plate reader.

-

The AlphaScreen signal is inversely proportional to the amount of cAMP produced.

-

Plot the signal as a function of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Signaling Pathways

Upon binding of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ to the MC4R, several intracellular signaling pathways are activated. The canonical pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). The MC4R can also couple to Gαq, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium. Furthermore, β-arrestin can be recruited to the activated receptor, leading to receptor internalization and potentially initiating G-protein independent signaling cascades.[22][23][24][25][26]

Conclusion

Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ is a well-characterized synthetic cyclic peptide that acts as a potent agonist at the melanocortin-4 receptor. Its defined structure allows for robust synthesis and purification using established solid-phase and chromatographic techniques. The biological activity of this peptide is mediated through the activation of multiple intracellular signaling pathways downstream of the MC4R. This technical guide provides the necessary detailed protocols and conceptual frameworks for researchers to synthesize, purify, and evaluate the activity of this and similar melanocortin receptor ligands, thereby facilitating further research and drug development in this area.

References

- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. hplc.eu [hplc.eu]

- 9. researchgate.net [researchgate.net]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Melanocortin 4 Receptor stable expressing HEK293 cell line | Connora Technologies [connoratech.com]

- 16. Melanocortin 4 Receptor stable expressing HEK293 cell line – Cells Online [cells-online.com]

- 17. biocat.com [biocat.com]

- 18. genscript.com [genscript.com]

- 19. jme.bioscientifica.com [jme.bioscientifica.com]

- 20. revvity.com [revvity.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and biological context of the potent and selective melanocortin-4 receptor (MC4R) agonist, Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2. This cyclic peptide, also known as LY2112688, is a valuable tool for research into the central nervous system's control of energy homeostasis and appetite.

Introduction

Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 is a synthetic octapeptide analog of α-melanocyte-stimulating hormone (α-MSH). It incorporates the core pharmacophore sequence His-DPhe-Arg-Trp, which is crucial for melanocortin receptor activation. The peptide is cyclized via a disulfide bond between two cysteine residues, a modification that enhances conformational stability and proteolytic resistance. The N-terminus is acetylated, and the C-terminus is amidated, further increasing its stability in biological systems. Stereochemical inversion of the N-terminal arginine to D-arginine results in increased selectivity for the MC4R over other melanocortin receptor subtypes like MC1R and MC3R.[1]

This guide details the solid-phase synthesis of this peptide, its on-resin cyclization, and subsequent purification and characterization.

Materials and Methods

Materials

All Fmoc-protected amino acids, Rink Amide resin, and coupling reagents can be procured from commercial suppliers of peptide synthesis reagents. Solvents for solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC) should be of high purity.

Table 1: Key Reagents and Solvents

| Reagent/Solvent | Grade | Purpose |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | SPPS solvent |

| Dichloromethane (DCM) | Anhydrous | SPPS solvent |

| Piperidine | Reagent Grade | Fmoc deprotection |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Coupling reagent |

| Oxyma Pure | Reagent Grade | Coupling additive |

| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage and deprotection |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger |

| Diethyl ether | Anhydrous | Peptide precipitation |

| Acetonitrile (ACN) | HPLC Grade | HPLC mobile phase |

| Iodine (I₂) | Reagent Grade | On-resin cyclization |

Experimental Protocols

The linear peptide is assembled on a Rink Amide resin using a standard Fmoc/tBu strategy. The synthesis can be performed manually or on an automated peptide synthesizer.

Protocol 1: Automated Fmoc-SPPS

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's amino group.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a 4-fold molar excess of DIC and Oxyma Pure in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence: Cys(Trt), Trp(Boc), Arg(Pbf), DPhe, His(Trt), Glu(OtBu), Cys(Trt), DArg(Pbf).

-

N-terminal Acetylation: After the final coupling of Fmoc-DArg(Pbf)-OH and subsequent Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF.

The disulfide bridge is formed while the peptide is still attached to the solid support, which favors intramolecular cyclization.

Protocol 2: Iodine-Mediated On-Resin Cyclization

-

Trityl Deprotection: After the completion of the linear sequence assembly, selectively deprotect the S-trityl groups from the two cysteine residues. This can be achieved by treating the resin with a solution of 1% TFA and 5% TIS in DCM, with repeated short treatments to minimize premature cleavage from the resin.

-

Washing: Wash the resin thoroughly with DCM and DMF.

-

Cyclization:

-

Suspend the resin in DMF.

-

Add a solution of iodine (5-10 equivalents) in DMF.

-

Gently agitate the reaction mixture for 1-2 hours at room temperature. Monitor the reaction for completion using Ellman's test to detect free thiols.

-

-

Washing: Quench the excess iodine by washing the resin with a solution of ascorbic acid in DMF, followed by thorough washing with DMF and DCM.[2]

The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously.

Protocol 3: Peptide Cleavage

-

Resin Preparation: Dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collection and Drying: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether. Dry the crude peptide under vacuum.

The crude peptide is purified by RP-HPLC, and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Protocol 4: RP-HPLC Purification

-

Column: Use a preparative C18 RP-HPLC column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in H₂O

-

Mobile Phase B: 0.1% TFA in ACN

-

-

Gradient: Purify the crude peptide using a linear gradient of increasing concentration of Mobile Phase B. The exact gradient will need to be optimized based on the crude peptide's analytical HPLC profile. A typical gradient might be 10-50% B over 40 minutes.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final peptide as a white powder.

Table 2: Analytical Characterization Data

| Analysis | Method | Expected Result | Reference |

| Purity | Analytical RP-HPLC | >95% | [1] |

| Molecular Mass | ESI-MS | Calculated: 1174.5 Da, Observed: 1174.6 Da | [1] |

Visualization of Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall process for synthesizing and purifying Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2.

Caption: Workflow for the synthesis and purification of the target peptide.

MC4R Signaling Pathway

Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 acts as an agonist at the melanocortin-4 receptor (MC4R), a G-protein coupled receptor (GPCR). The binding of the agonist initiates a downstream signaling cascade.

Caption: Simplified MC4R signaling pathway upon agonist binding.[3][4]

Conclusion

The synthesis and purification of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 can be reliably achieved through a well-defined solid-phase methodology coupled with on-resin cyclization. This approach offers good yields and high purity of the final product. The resulting peptide is a potent and selective MC4R agonist, making it an invaluable tool for investigating the physiological roles of the central melanocortin system. The detailed protocols and workflows provided in this guide are intended to facilitate the successful production of this important research compound.

References

- 1. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Presumed Mechanism of Action of the MC4R Agonist Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2

Disclaimer: As of November 2025, publicly available scientific literature does not contain specific data on the MC4R agonist Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2. The following guide is constructed based on the well-established mechanism of action of the Melanocortin-4 Receptor (MC4R) and data from analogous synthetic peptide agonists, particularly those containing the core pharmacophore "His-D-Phe-Arg-Trp". The principles and methodologies described herein provide a robust framework for the characterization of novel MC4R agonists such as this compound.

Introduction

The Melanocortin-4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating energy homeostasis, appetite, and metabolism.[1][2] Activation of MC4R by endogenous agonists, such as α-melanocyte-stimulating hormone (α-MSH), leads to anorexigenic effects. Consequently, MC4R has emerged as a significant therapeutic target for obesity and other metabolic disorders. Synthetic agonists are being developed to modulate this pathway for therapeutic benefit. The peptide this compound is presumed to be a synthetic MC4R agonist, likely designed to mimic the action of endogenous ligands. This guide delineates its anticipated mechanism of action, supported by data from structurally related compounds, and provides detailed experimental protocols for its characterization.

Core Mechanism of Action

The central motif for melanocortin receptor activation is the "His-Phe-Arg-Trp" sequence present in endogenous agonists.[3][4] The substitution of L-Phe with D-Phe in synthetic analogs has been shown to dramatically increase potency at melanocortin receptors.[1][2] Based on its structure, this compound is expected to bind to and activate MC4R, initiating a cascade of intracellular signaling events.

1. Receptor Binding: The agonist is anticipated to bind to the orthosteric binding pocket of the MC4R. The binding affinity of a novel agonist is a critical parameter and is typically determined through competitive radioligand binding assays.

2. G Protein-Coupled Signaling: Upon agonist binding, MC4R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathway for MC4R is through the Gαs subunit, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[5] However, MC4R can also couple to other G proteins, including Gαi/o and Gαq/11, leading to the modulation of other second messenger systems.[5]

3. Downstream Signaling Cascades: The increase in cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). Activation of MC4R can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[5][6][7]

4. Receptor Regulation and Biased Agonism: Following activation, MC4R is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestins.[6] β-arrestin binding uncouples the receptor from G proteins, leading to desensitization and internalization of the receptor.[8] Importantly, β-arrestins can also act as signal transducers, initiating G protein-independent signaling pathways. The differential activation of G protein-dependent and β-arrestin-dependent pathways by different agonists is known as biased agonism and is an area of intense research in drug development.[5][9]

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data for the well-characterized MC4R agonist Ac-His-D-Phe-Arg-Trp-NH2 and some of its analogs. This data provides a benchmark for the expected potency and selectivity of novel MC4R agonists.

Table 1: Agonist Activity (EC50, nM) of Ac-His-D-Phe-Arg-Trp-NH2 at Mouse Melanocortin Receptors

| Compound | mMC1R | mMC3R | mMC4R | mMC5R |

| Ac-His-D-Phe-Arg-Trp-NH2 | 20 | 156 | 17 | 4 |

| Ac-His-D-Phe(pI)-Arg-Trp-NH2 | - | - | 25 | - |

Data sourced from literature.[1]

Table 2: Antagonist Activity (Ki, nM) of Analogs at Mouse Melanocortin Receptors

| Compound | mMC3R (Antagonist) | mMC4R (Antagonist) |

| Ac-His-DNal(2')-Arg-Trp-NH2 | 295 | 17 |

| Ac-His-D-Phe(pI)-Arg-Trp-NH2 | 56 (Partial Agonist) | - (Agonist) |

Data sourced from literature.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a novel MC4R agonist.

1. Radioligand Binding Assay (Competitive)

-

Objective: To determine the binding affinity (Ki) of the test compound for MC4R.

-

Methodology:

-

Cell Culture and Membrane Preparation: HEK293 cells transiently or stably expressing human MC4R are cultured. Cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[10]

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-NDP-α-MSH), and varying concentrations of the unlabeled test compound.[11]

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[10]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[10]

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[10]

-

2. cAMP Accumulation Assay

-

Objective: To measure the functional potency (EC50) and efficacy of the test compound in stimulating the Gαs pathway.

-

Methodology:

-

Cell Culture: HEK293 cells expressing MC4R are seeded in a multi-well plate.

-

Assay Procedure: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with various concentrations of the test compound for a defined period.

-

Detection: The intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays where a luciferase gene is under the control of a cAMP response element (CRE).[12]

-

Data Analysis: A dose-response curve is generated by plotting the cAMP response against the logarithm of the agonist concentration. The EC50 and Emax (maximum effect) values are determined using non-linear regression.

-

3. ERK Phosphorylation Assay

-

Objective: To assess the activation of the MAPK/ERK signaling pathway.

-

Methodology:

-

Cell Culture and Stimulation: Cells expressing MC4R are serum-starved and then stimulated with the test compound for various time points.

-

Detection: The levels of phosphorylated ERK (pERK) are measured relative to total ERK. This can be done using Western blotting with specific antibodies against pERK and total ERK, or by using cell-based ELISA or reporter assays with a serum response element (SRE) driving luciferase expression.[6]

-

Data Analysis: The fold increase in pERK levels over baseline is calculated for each concentration of the test compound.

-

4. β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the activated MC4R.

-

Methodology:

-

Assay Principle: Various techniques can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a BRET assay, MC4R is fused to a BRET donor (e.g., Renilla Luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP). Upon agonist-induced recruitment, the donor and acceptor come into close proximity, resulting in a BRET signal.[13]

-

Procedure: Cells co-expressing the fusion constructs are stimulated with the test compound.

-

Detection: The BRET signal or the signal from the reconstituted enzyme in an EFC assay is measured over time.

-

Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

-

Mandatory Visualizations

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. Melanocortin 4 receptor activates ERK-cFos pathway to increase brain-derived neurotrophic factor expression in rat astrocytes and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 (LY2112688) Binding Affinity and Functional Profile at Melanocortin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of the synthetic cyclic octapeptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, also known as LY2112688, at the melanocortin receptors (MCRs). This document is intended for researchers, scientists, and drug development professionals working in the fields of endocrinology, metabolism, and pharmacology.

Core Focus: Melanocortin-4 Receptor Agonism

This compound is a potent agonist of the melanocortin-4 receptor (MC4R)[1][2][3][4][5]. The MC4R is a key G-protein coupled receptor (GPCR) primarily expressed in the brain, where it plays a critical role in regulating energy homeostasis, food intake, and body weight[6]. As such, MC4R agonists are of significant interest as potential therapeutics for obesity and other metabolic disorders.

Quantitative Binding Affinity and Functional Activity

The following tables summarize the quantitative data for the binding affinity (Ki) and functional agonism (EC50) of this compound at human melanocortin receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Human Melanocortin Receptors

| Receptor Subtype | Ki (nM) |

| hMC1R | 1.8 ± 0.5 |

| hMC3R | 5.3 ± 1.2 |

| hMC4R | 0.55 |

| hMC5R | 2.9 ± 0.8 |

Data for hMC1R, hMC3R, and hMC5R from Kievit et al., 2019. Data for hMC4R from a separate cited source.

Table 2: Functional Agonist Potency (EC50) of this compound at Human Melanocortin Receptors

| Receptor Subtype | EC50 (nM) |

| hMC1R | 0.6 ± 0.2 |

| hMC3R | 0.16 ± 0.05 |

| hMC4R | 0.048 ± 0.009 |

| hMC5R | 0.05 ± 0.01 |

Data from a 2024 study in the Journal of Medicinal Chemistry, for mouse receptors which are highly homologous to human receptors.[7][8]

Melanocortin Receptor Signaling Pathways

Melanocortin receptors primarily signal through the Gαs protein-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP)[9]. This canonical pathway is central to the physiological effects of melanocortin agonists. Some studies also suggest the possibility of biased agonism at the MC4R, where certain ligands may preferentially activate alternative signaling pathways, such as the Gαq/phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium[10].

Experimental Protocols

The binding affinity and functional activity data presented in this guide are typically determined using the following experimental methodologies.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human melanocortin receptor of interest are cultured and harvested. The cells are then lysed, and the membrane fraction containing the receptors is isolated by centrifugation. Protein concentration of the membrane preparation is determined using a standard protein assay.

-

Binding Reaction: In a multi-well plate, a constant amount of the membrane preparation is incubated with a fixed concentration of a high-affinity radioligand, typically [¹²⁵I]-NDP-MSH, and a range of concentrations of the unlabeled test compound (this compound). The incubation is carried out in a suitable binding buffer at a controlled temperature for a duration sufficient to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding of the radioligand to the filter and membranes.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the melanocortin receptor signaling pathway.

Workflow:

Detailed Methodology:

-

Cell Culture and Plating: Cells stably expressing the melanocortin receptor of interest are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound. The cells are then incubated for a specific period to allow for cAMP accumulation.

-

Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.

-

cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen. These assays typically involve a labeled cAMP tracer and a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: The results are plotted as the assay signal versus the logarithm of the agonist concentration. A dose-response curve is fitted to the data to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound (LY2112688) is a potent and selective agonist for the melanocortin-4 receptor, with high affinity and functional activity at this receptor subtype. Its pharmacological profile makes it a valuable tool for studying the physiological roles of the MC4R and a potential lead compound for the development of therapeutics targeting obesity and related metabolic disorders. The experimental protocols outlined in this guide provide a framework for the further characterization of this and other melanocortin receptor ligands.

References

- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 2. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-DPhe-Arg-Trp-NH(2) at the mouse melanocortin receptors: part 2 modifications at the Phe position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melanocortin receptor binding determinants in the agouti protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Molecular Interactions of the Human Melanocortin-4 Receptor (hMC4R) Asp189 (D189) Amino Acid with the Endogenous G-Protein-Coupled Receptor (GPCR) Antagonist Agouti-Related Protein (AGRP) Provides Insights to AGRP’s Inverse Agonist Pharmacology at the hMC4R - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Mechanistic and Pharmacodynamic Understanding of Melanocortin-4 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ for Melanocortin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the synthetic peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂, a potent melanocortin receptor agonist. This peptide, also known as LY2112688, is a cyclic analog of α-melanocyte-stimulating hormone (α-MSH) with a disulfide bridge between the cysteine residues. Its high affinity and selectivity for specific melanocortin receptor subtypes make it a valuable tool for research and a potential therapeutic agent.

Core Selectivity Profile

The peptide Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ exhibits a distinct selectivity profile across the melanocortin receptors, with a marked preference for the melanocortin-4 receptor (MC4R). This selectivity is crucial for its potential therapeutic applications, particularly in the regulation of energy homeostasis and appetite.

Quantitative Binding Affinity and Functional Activity

The binding affinities (Ki) and functional potencies (EC50) of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ for human melanocortin receptors 1, 3, 4, and 5 (MC1R, MC3R, MC4R, and MC5R) are summarized in the table below. The data reveals that the peptide is a high-affinity ligand for MC4R with potent agonist activity.[1]

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| hMC1R | 1.8 ± 0.4 | 1.5 ± 0.5 |

| hMC3R | 1.9 ± 0.5 | 2.1 ± 0.6 |

| hMC4R | 0.55 ± 0.1 | 0.7 ± 0.2 |

| hMC5R | 3.5 ± 0.8 | 4.2 ± 1.1 |

Data presented as mean ± standard error of the mean (SEM). Data sourced from studies on CHO cells stably expressing human melanocortin receptors.[1]

The data clearly indicates that Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ (LY2112688) possesses sub-nanomolar binding affinity and potent agonist activity at the MC4R.[1][2][3] While it also demonstrates activity at MC1R, MC3R, and MC5R, its affinity and potency are highest for MC4R, indicating a selective pharmacological profile.[2][3]

Experimental Protocols

The determination of the selectivity profile of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂ involves two primary types of in vitro assays: competitive binding assays to determine binding affinity and functional assays to measure agonist-induced signaling.

Competitive Radioligand Binding Assay

This assay quantifies the ability of the peptide to displace a radiolabeled ligand from the melanocortin receptors.

Objective: To determine the binding affinity (Ki) of the test peptide for MC1R, MC3R, MC4R, and MC5R.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the individual human melanocortin receptor subtypes.

-

Radioligand: Typically [¹²⁵I]-(Nle⁴, D-Phe⁷)-α-MSH ([¹²⁵I]-NDP-MSH).

-

Test Peptide: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂.

-

Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% bovine serum albumin (BSA).

-

Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 0.5 M NaCl.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test peptide.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of the peptide to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in melanocortin receptor signaling.

Objective: To determine the functional potency (EC50) of the test peptide at MC1R, MC3R, MC4R, and MC5R.

Materials:

-

Whole cells (e.g., HEK293 or CHO) stably expressing the individual human melanocortin receptor subtypes.

-

Test Peptide: Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH₂.

-

Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) supplemented with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

Procedure:

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is replaced with stimulation buffer containing IBMX, and the cells are pre-incubated.

-

Stimulation: The test peptide is added to the wells at various concentrations, and the cells are incubated for a defined period (e.g., 30-60 minutes at 37°C) to allow for cAMP production.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercial cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: The concentration of the test peptide that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for the melanocortin receptors and a generalized workflow for determining the selectivity profile of a test compound.

Caption: Canonical Gs-cAMP signaling pathway for melanocortin receptors.

Caption: Experimental workflow for selectivity profiling.

References

- 1. mdpi.com [mdpi.com]

- 2. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of the synthetic cyclic octapeptide, Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2, also known as Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2. This peptide has been identified as a potent agonist of the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite.[1][2][3][4][5] This document summarizes its receptor binding affinity and functional potency at various melanocortin receptor subtypes, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a structurally constrained peptide designed to interact with melanocortin receptors. The melanocortin system, comprising five G protein-coupled receptors (MC1R-MC5R), is involved in a wide array of physiological processes, including pigmentation, inflammation, and energy balance. The MC4R, in particular, has emerged as a significant therapeutic target for obesity and other metabolic disorders. Understanding the in vitro pharmacological profile of agonists like this compound is crucial for the development of novel therapeutics.

Quantitative In Vitro Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound at human melanocortin receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (cAMP EC50, nM) |

| hMC1R | 2.5 | 0.2 |

| hMC3R | 1.3 | 0.2 |

| hMC4R | 0.6 | 0.1 |

| hMC5R | 2.1 | 0.3 |

Data sourced from Kievit et al., 2019, as presented in a review by Foresight.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for melanocortin receptors.

Materials:

-

Cell Membranes: Membranes from CHO-K1 cells stably expressing the human melanocortin receptor subtypes (hMC1R, hMC3R, hMC4R, or hMC5R).

-

Radioligand: [125I]-(Nle4, D-Phe7)-α-MSH.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: 1 µM unlabeled (Nle4, D-Phe7)-α-MSH.

-

Assay Plates: 96-well filter plates (e.g., Millipore).

-

Scintillation Counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, [125I]-(Nle4, D-Phe7)-α-MSH (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.

-

Incubate the plate for 1 hour at 37°C with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Allow the filters to dry, and measure the radioactivity of each filter using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC50) of this compound by quantifying intracellular cyclic adenosine monophosphate (cAMP) accumulation.

Materials:

-

Cells: CHO-K1 cells stably expressing the human melanocortin receptor subtypes.

-

Cell Culture Medium: Standard growth medium appropriate for CHO-K1 cells.

-

Stimulation Buffer: HBSS containing 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), and 0.1% BSA, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Positive Control: α-MSH.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate Reader: Compatible with the chosen cAMP assay kit.

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.

-

Add serial dilutions of this compound or α-MSH to the wells.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Visualizations

Signaling Pathway

Caption: MC4R activation by this compound leads to cAMP production.

Experimental Workflow

Caption: Workflow for determining binding affinity and functional potency.

Conclusion

This compound is a potent agonist of the melanocortin-4 receptor with nanomolar binding affinity and functional activity. The data and protocols presented in this guide provide a foundational resource for researchers in the field of metabolic diseases and GPCR drug discovery, facilitating further investigation into the therapeutic potential of this and related compounds.

References

- 1. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 and its role in energy homeostasis

An In-Depth Technical Guide on Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 and its Presumed Role in Energy Homeostasis

Introduction

The melanocortin pathway is integral to several physiological functions, including skin pigmentation, steroidogenesis, and importantly, the regulation of food intake and energy expenditure.[2][3] The central components of this system are the melanocortin receptors, particularly MC3R and MC4R, which are expressed in the brain and are key in mediating the effects of melanocortin peptides on energy balance.[4] Endogenous agonists for these receptors are derived from the pro-opiomelanocortin (POMC) gene and share a core "His-Phe-Arg-Trp" amino acid sequence.[2][3][4] Synthetic analogs often incorporate modifications, such as the substitution of L-Phe with D-Phe, to enhance potency.[5][6]

This document provides a technical overview of the mechanisms of action, quantitative data from representative analogs, and common experimental protocols used to evaluate melanocortin receptor agonists in the context of energy homeostasis.

The Melanocortin System and Energy Homeostasis

The melanocortin system in the hypothalamus plays a pivotal role in regulating energy balance. POMC neurons in the arcuate nucleus of the hypothalamus produce α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist for MC3R and MC4R. When α-MSH binds to these receptors on downstream neurons, it activates a G-protein coupled receptor (GPCR) cascade, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This signaling cascade ultimately results in a decrease in food intake (anorexigenic effect) and an increase in energy expenditure.

Synthetic agonists like the presumed this compound are designed to mimic the action of α-MSH, often with greater potency and selectivity for specific melanocortin receptor subtypes. The MC4R is a particularly attractive target for the development of anti-obesity therapeutics due to its significant role in appetite suppression.

Signaling Pathway

The binding of a melanocortin agonist to the MC4R initiates a signaling cascade that is fundamental to its effects on energy homeostasis. The diagram below illustrates this pathway.

Quantitative Data for Representative Melanocortin Agonists

The potency and selectivity of melanocortin agonists are typically determined through in vitro assays that measure their ability to bind to and activate the different melanocortin receptor subtypes. The following tables summarize data for several well-characterized tetrapeptide analogs of the core "His-D-Phe-Arg-Trp" sequence.

Table 1: Agonist Potency (EC50, nM) of Melanocortin Tetrapeptide Analogs at Mouse Melanocortin Receptors

| Compound | mMC1R | mMC3R | mMC4R | mMC5R | Reference |

| Ac-His-D-Phe-Arg-Trp-NH2 | 7.9 | 67 | 6.1 | 14 | [4] |

| Ac-His-D-Phe-Arg-β³hTrp-NH2 | 8.3 | 740 | 21 | 15 | [4] |

| Octanoyl-His-D-Phe-Arg-Trp-NH2 | 0.4 | 4.0 | 0.4 | 0.8 | [3] |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | 10 | >1000 | >1000 | >1000 | [5] |

EC50 represents the concentration of the peptide that elicits 50% of the maximal response.

Table 2: Receptor Selectivity of Melanocortin Tetrapeptide Analogs

| Compound | mMC4R vs mMC3R Selectivity | mMC1R vs mMC3R Selectivity | Reference |

| Ac-His-D-Phe-Arg-Trp-NH2 | ~11-fold | ~8.5-fold | [4] |

| Ac-His-D-Phe-Arg-β³hTrp-NH2 | ~35-fold | ~89-fold | [4] |

| Octanoyl-His-D-Phe-Arg-Trp-NH2 | 10-fold | 10-fold | [3] |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | >1-fold (selective for mMC1R) | >100-fold | [5] |

Selectivity is calculated as the ratio of EC50 values (EC50 at less sensitive receptor / EC50 at more sensitive receptor).

Experimental Protocols

The characterization of novel melanocortin receptor agonists involves a series of in vitro and in vivo experiments to determine their pharmacological properties and physiological effects.

In Vitro Assays

-

Receptor Binding Assays: These assays determine the affinity of the test compound for the different melanocortin receptors. A common method involves competitive binding with a radiolabeled ligand, such as [¹²⁵I]-NDP-α-MSH. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.

-

cAMP Accumulation Assays: Since melanocortin receptors are Gs-coupled, their activation leads to an increase in intracellular cAMP. This is a functional assay to determine the agonist or antagonist properties of a compound and its potency (EC50). Cells expressing a specific melanocortin receptor subtype are incubated with the test compound, and the resulting cAMP levels are measured, often using techniques like AlphaScreen or HTRF.[4]

In Vivo Studies

-

Food Intake Studies: To assess the anorexigenic effects of a melanocortin agonist, the compound is administered to laboratory animals (e.g., mice or rats), and their food consumption is monitored over a period of time.

-

Energy Expenditure Measurement: The effect of the compound on energy expenditure can be measured using indirect calorimetry, which determines oxygen consumption and carbon dioxide production.

-

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for its development as a potential therapeutic agent.

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel melanocortin receptor agonist.

References

- 1. adooq.com [adooq.com]

- 2. Structure-activity relationships of the melanocortin tetrapeptide Ac-His-D-Phe-Arg-Trp-NH2 at the mouse melanocortin receptors. 4. Modifications at the Trp position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of aliphatic, cyclic, and aromatic N-terminally "capped" His-D-Phe-Arg-Trp-NH2 tetrapeptides at the melanocortin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Pharmacology of α/β3-Peptides Based on the Melanocortin Agonist Ac-His-dPhe-Arg-Trp-NH2 Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Replacement of Arg with Nle and modified D-Phe in the core sequence of MSHs, Ac-His-D-Phe-Arg-Trp-NH2, leads to hMC1R selectivity and pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Profile of a Cyclic Melanocortin Agonist: Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂ (LY2112688)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physiological effects of the potent melanocortin agonist, Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂, also known as LY2112688. This synthetic, cyclic peptide is a powerful tool for investigating the roles of the central melanocortin system in energy homeostasis. This document details its mechanism of action, summarizes its pharmacological properties at various melanocortin receptor subtypes, and outlines its in vivo effects on food intake, body weight, and cardiovascular parameters. Detailed experimental protocols for key assays and illustrative diagrams of relevant signaling pathways and workflows are provided to support further research and development in the field of melanocortin-based therapeutics.

Introduction

The central melanocortin system is a critical regulator of energy balance, influencing food intake, energy expenditure, and body weight.[1][2] Melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), are key components of this pathway and have emerged as significant targets for the development of therapeutics for obesity and other metabolic disorders.[2][3] Synthetic agonists of melanocortin receptors are invaluable tools for dissecting the physiological functions of this system.

Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂ (LY2112688) is a potent, cyclic peptide analog of α-melanocyte-stimulating hormone (α-MSH) that exhibits high affinity and agonist activity at melanocortin receptors.[4][5] Its structure incorporates a D-arginine at the N-terminus and a cyclized core, which enhance its potency and selectivity. This guide will delve into the known physiological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental assessment.

Mechanism of Action: Melanocortin Receptor Signaling

As a melanocortin agonist, LY2112688 exerts its physiological effects by binding to and activating melanocortin receptors (MCRs), which are G protein-coupled receptors (GPCRs). The primary signaling pathway for MC4R, the main target for energy homeostasis, involves the coupling to the stimulatory G protein (Gαs).[3] Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. This signaling cascade in hypothalamic neurons ultimately leads to a reduction in food intake and an increase in energy expenditure.

Figure 1: Simplified signaling pathway of LY2112688 at the MC4R.

Quantitative Pharmacological Data

The potency and selectivity of LY2112688 have been characterized through in vitro binding and functional assays. The following tables summarize the available quantitative data for its interaction with human melanocortin receptors.

Table 1: Binding Affinity of LY2112688 at Human Melanocortin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| hMC1R | 0.6 ± 0.2 | [4] |

| hMC3R | 0.16 ± 0.05 | [4] |

| hMC4R | 0.048 ± 0.009 | [4] |

| hMC5R | 0.05 ± 0.01 | [4] |

Table 2: Functional Agonist Potency of LY2112688 at Human Melanocortin Receptors (cAMP Assay)

| Receptor Subtype | EC₅₀ (nM) | Reference |

| hMC1R | Not Reported | |

| hMC3R | Not Reported | |

| hMC4R | ~0.55 | [5] |

| hMC5R | Not Reported |

Note: EC₅₀ values can vary depending on the specific cell line and assay conditions used.

Physiological Effects in a Preclinical Setting

In vivo studies in animal models have demonstrated the potent effects of LY2112688 on energy homeostasis and cardiovascular function.

Effects on Food Intake and Body Weight

Central administration of LY2112688 has been shown to significantly reduce food intake and body weight in rodents.[6] Studies in diet-induced obese (DIO) rhesus macaques have also demonstrated a reduction in daily food intake following administration of LY2112688.[7][8] However, the effect on food intake was reported to be smaller than that of another MC4R agonist, BIM-22493, at a comparable dose.[7]

Cardiovascular Effects

A notable physiological effect of some first-generation MC4R agonists is an increase in heart rate and blood pressure.[7] In studies with diet-induced obese rhesus macaques, LY2112688 was observed to significantly increase heart rate for up to two days after administration via implanted minipumps.[7][8] This cardiovascular liability has been a significant hurdle in the clinical development of some melanocortin agonists.

Detailed Experimental Protocols

In Vitro cAMP Functional Assay

This protocol describes a common method for assessing the agonist activity of a compound at melanocortin receptors by measuring the production of intracellular cyclic AMP (cAMP).

Objective: To determine the potency (EC₅₀) of LY2112688 in stimulating cAMP production in cells expressing a specific melanocortin receptor subtype.

Materials:

-

HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., hMC4R).

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Phosphate-Buffered Saline (PBS).

-

Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4).

-

LY2112688 stock solution (in a suitable solvent like DMSO).

-

cAMP assay kit (e.g., AlphaScreen cAMP Assay Kit from PerkinElmer or a TR-FRET based kit).

-

384-well microplates.

-

Plate reader capable of detecting the assay signal (e.g., EnSpire Alpha plate reader).

Procedure:

-

Cell Culture: Culture the receptor-expressing HEK293 cells in appropriate flasks until they reach 70-90% confluency.

-

Cell Plating: On the day of the assay, detach the cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend them in the stimulation buffer. Plate the cells into a 384-well plate at a density of approximately 10,000 cells per well.[9]

-

Ligand Preparation: Prepare serial dilutions of LY2112688 in the stimulation buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

-

Cell Stimulation: Add the diluted LY2112688 to the wells containing the cells. Include a vehicle control (stimulation buffer with solvent) and a positive control (e.g., a known full agonist like α-MSH). Incubate the plate at room temperature for a specified time (e.g., 30 minutes to 2 hours) in the dark.[9][10]

-

cAMP Detection: Following the stimulation period, add the cAMP detection reagents from the chosen assay kit according to the manufacturer's instructions. This typically involves a lysis step and the addition of donor and acceptor beads or fluorescently labeled antibodies.

-

Incubation and Reading: Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature in the dark to allow the detection reaction to occur.[9] Read the plate on a compatible plate reader.

-

Data Analysis: Plot the assay signal against the logarithm of the agonist concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ value.

Figure 2: Workflow for a typical in vitro cAMP functional assay.

In Vivo Food Intake Study in Rodents

This protocol outlines a general procedure for assessing the effect of a melanocortin agonist on food intake in a rodent model.

Objective: To determine the effect of LY2112688 on food intake in rats or mice.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

Standard rodent chow and water.

-

Metabolic cages for individual housing and food intake measurement.

-

LY2112688 solution for administration (e.g., dissolved in sterile saline).

-

Administration equipment (e.g., syringes and needles for intracerebroventricular (i.c.v.) or subcutaneous (s.c.) injection).

-

Animal scale.

Procedure:

-

Animal Acclimation: Individually house the animals in metabolic cages and allow them to acclimate for several days. Ensure they have ad libitum access to food and water.

-

Baseline Measurement: Measure and record the baseline food intake and body weight for each animal for at least 24-48 hours prior to the start of the experiment.

-

Fasting (Optional): To enhance the feeding response, animals may be fasted for a period (e.g., 18-24 hours) before the administration of the compound.[11]

-

Compound Administration: Administer LY2112688 or the vehicle control via the chosen route (e.g., i.c.v. or s.c.).

-

Food Intake Measurement: Immediately after administration, provide a pre-weighed amount of food to each animal. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food and any spillage.[12]

-

Body Weight Measurement: Monitor and record the body weight of the animals at regular intervals (e.g., daily).

-

Data Analysis: Calculate the cumulative food intake at each time point for the treatment and control groups. Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if there is a significant difference in food intake and body weight between the groups.

Figure 3: General workflow for an in vivo food intake study.

Conclusion

Ac-D-Arg-c[Cys-Glu-His-D-Phe-Arg-Trp-Cys]-NH₂ (LY2112688) is a potent melanocortin agonist with high affinity for the MC4R. Its ability to reduce food intake and body weight in preclinical models underscores the therapeutic potential of targeting the central melanocortin system for the treatment of obesity. However, the observation of cardiovascular side effects highlights the challenges in developing selective and safe MC4R agonists. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance our understanding of the melanocortin system and to develop novel therapeutics with improved efficacy and safety profiles.

References

- 1. The role of the central melanocortin system in the regulation of food intake and energy homeostasis: lessons from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Incorporation of Three Extracyclic Arginine Residues into a Melanocortin Macrocyclic Agonist (c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]) Decreases Food Intake When Administered Intrathecally or Subcutaneously Compared to a Macrocyclic Ligand Lacking Extracyclic Arginine Residues (c[Pro-His-DPhe-Arg-Trp-Dap-Ala-DPro)] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Mixture-Based Positional Scan Identifies a Library of Antagonist Tetrapeptide Sequences (LAtTeS) with Nanomolar Potency for the Melanocortin-4 Receptor and Equipotent with the Endogenous AGRP(86–132) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JCI - Melanocortin 4 receptor signals at the neuronal primary cilium to control food intake and body weight [jci.org]

- 12. elifesciences.org [elifesciences.org]

An In-depth Technical Guide on the Discovery and Development of Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2 (LY2112688)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of the synthetic cyclic heptapeptide Ac-DArg-c[Cys-Glu-His-DPhe-Arg-Trp-Cys]-NH2, also known to the scientific community as LY2112688. This potent melanocortin receptor agonist has been a subject of significant research interest, particularly for its high affinity and functional activity at the melanocortin-4 receptor (MC4R), a key regulator of energy homeostasis and appetite. This document details the quantitative pharmacological data, experimental protocols for its synthesis and bioactivity assessment, and visualizes the complex signaling pathways it modulates.

Introduction

LY2112688 is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) and belongs to a class of compounds developed to understand and potentially treat metabolic disorders. Structurally, it is a cyclized peptide with a disulfide bridge between the two cysteine residues, a modification known to enhance stability and receptor affinity. The core pharmacophore, His-DPhe-Arg-Trp, is a well-established motif for melanocortin receptor activation. The stereochemical inversion of the phenylalanine to its D-isomer is a common strategy to increase potency and enzymatic resistance. The presence of an N-terminal D-Arginine residue and the specific cyclic sequence contribute to its unique pharmacological profile.

Quantitative Pharmacological Data

The pharmacological activity of LY2112688 has been characterized through various in vitro assays, primarily focusing on its interaction with the family of melanocortin receptors (MCRs). The following tables summarize the key quantitative data available in the literature.

Table 1: Agonist Potency (EC50) of LY2112688 at Mouse Melanocortin Receptors. [1][2]

| Receptor | EC50 (nM) |

| mMC1R | 0.6 ± 0.2 |

| mMC3R | 0.16 ± 0.05 |

| mMC4R | 0.048 ± 0.009 |

| mMC5R | 0.05 ± 0.01 |

Data from a cAMP AlphaScreen assay using HEK293 cells stably expressing the respective mouse melanocortin receptors. Values are presented as mean ± SEM.

Table 2: Binding Affinity (Ki) and Functional Potency (EC50) of LY2112688 at Human Melanocortin Receptors. [1]

| Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) - cAMP Assay | Functional Potency (EC50, nM) - NFAT Reporter Assay |

| hMC1R | Data not available | Data not available | Data not available |

| hMC3R | Data not available | Data not available | Data not available |

| hMC4R | ~Similar to Setmelanotide and MT-II | 14 ± 4 | 330 ± 190 |

| hMC5R | Data not available | Data not available | Data not available |

Binding affinities were reported to be approximately similar to those of setmelanotide and Melanotan-II for the hMC4R. Functional potency was determined in CHO cells stably transfected with the human MC4R.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional characterization of LY2112688, based on established protocols for similar cyclic peptides.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The linear peptide precursor of LY2112688 is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-DPhe-OH, Fmoc-His(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-DArg(Pbf)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Couple the first amino acid (Fmoc-Cys(Trt)-OH) by dissolving it in DMF with HBTU, HOBt, and DIPEA and adding the mixture to the resin. Allow to react for 2 hours.

-

Wash the resin with DMF, DCM, and Methanol.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Trp, Arg, DPhe, His, Glu, Cys, and finally DArg.

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

Final Washing: Wash the resin with DMF, DCM, and Methanol and dry under vacuum.

On-Resin Disulfide Cyclization

The disulfide bridge is formed while the peptide is still attached to the solid support to favor intramolecular cyclization.

Materials:

-

Peptidyl-resin from section 3.1

-